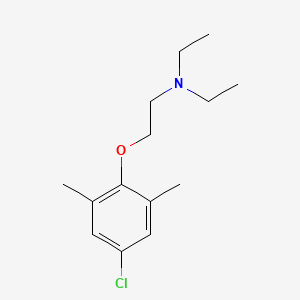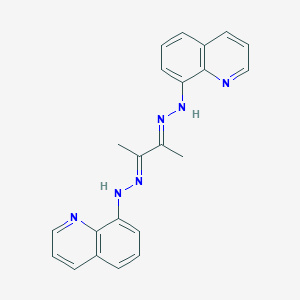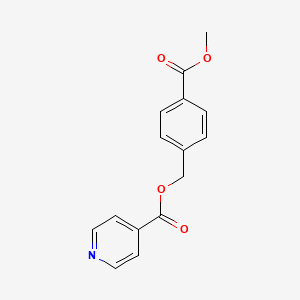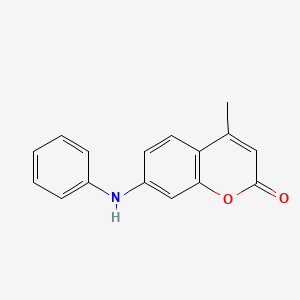
2-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylethanamine is a chemical compound that belongs to the class of amine compounds. It is commonly referred to as Clenbuterol and is widely used in scientific research applications. Clenbuterol has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biology.
Mécanisme D'action
Clenbuterol works by stimulating the beta-2 adrenergic receptors, which are located in various tissues, including smooth muscle, heart, and liver. This stimulation leads to an increase in cAMP production, which activates PKA. PKA then phosphorylates various proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Clenbuterol has various biochemical and physiological effects, including increased metabolic rate, increased fat metabolism, and increased protein synthesis. It has also been found to have anti-inflammatory and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has several advantages for lab experiments, including its ability to stimulate beta-2 adrenergic receptors, its ability to increase cAMP production, and its ability to activate PKA. However, it also has limitations, including its potential toxicity and the need for careful dosing.
Orientations Futures
There are several future directions for research involving Clenbuterol. One area of research is the development of new drugs that target beta-2 adrenergic receptors. Another area of research is the investigation of the anti-inflammatory and anti-apoptotic effects of Clenbuterol. Additionally, research could focus on the potential use of Clenbuterol in the treatment of various diseases, including asthma and chronic obstructive pulmonary disease.
Méthodes De Synthèse
Clenbuterol is synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dimethylphenol with diethylamine, followed by the addition of ethylene oxide. The resulting product is then purified to obtain Clenbuterol.
Applications De Recherche Scientifique
Clenbuterol has been extensively used in scientific research for its ability to stimulate beta-2 adrenergic receptors. This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA is involved in various cellular processes, including metabolism, gene expression, and cell proliferation.
Propriétés
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-5-16(6-2)7-8-17-14-11(3)9-13(15)10-12(14)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOBMTSTDYHGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)

![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)




